Rebaudioside O - 1220616-48-7

Rebaudioside O

Catalog Number: EVT-3456708
CAS Number: 1220616-48-7
Molecular Formula: C62H100O37
Molecular Weight: 1437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside O is a naturally occurring steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Steviol glycosides are known for their intense sweetness, with some being hundreds of times sweeter than sucrose. [, , ] Rebaudioside O is a minor constituent of the steviol glycoside profile in the plant. [] Despite being a minor component, Rebaudioside O has garnered research interest due to its potential as a natural sweetener with improved taste properties compared to other steviol glycosides. []

Stevioside

Compound Description: Stevioside is a diterpene glycoside isolated from the leaves of Stevia rebaudiana Bertoni. It is a natural sweetener with a sweetness potency up to 300 times higher than sucrose. [] Stevioside is considered a major sweet glycoside of Stevia rebaudiana and is often found alongside other steviol glycosides like rebaudioside A. [, ] Enzymatic modification of stevioside can be used to produce other steviol glycosides, including rebaudioside A. []

Relevance: Stevioside is structurally related to rebaudioside O as they are both steviol glycosides. They share the same aglycone, steviol, but differ in the number and arrangement of sugar moieties attached to the steviol backbone. [, , ]

Rebaudioside A

Compound Description: Rebaudioside A (Reb A) is a diterpene glycoside and a natural sweetener extracted from the leaves of Stevia rebaudiana Bertoni. [, , , , , ] It is recognized for its high sweetness potency, being approximately 200-350 times sweeter than sucrose. [] Reb A exhibits a cleaner taste profile compared to stevioside, with less bitterness or licorice aftertaste, making it a desirable natural sweetener. [] Studies have shown that Reb A has good stability in various food and beverage applications, including under light exposure. []

Relevance: Rebaudioside A is structurally similar to rebaudioside O, differing only in the sugar moiety attached to the C-13 hydroxyl group of the steviol backbone. [, , ] Rebaudioside O possesses a more complex sugar chain at this position compared to Reb A. []

Rebaudioside B

Compound Description: Rebaudioside B is a steviol glycoside that can be synthesized from rebaudioside M via alkaline hydrolysis. [] It is considered a minor steviol glycoside found in Stevia rebaudiana. []

Relevance: Rebaudioside B is structurally related to rebaudioside O through their shared aglycone, steviol, and their classification as steviol glycosides. [] Both compounds are found in Stevia rebaudiana but differ in their abundance and the specific sugar moieties attached to the steviol core. []

Rebaudioside C

Compound Description: Rebaudioside C is a steviol glycoside found in Stevia rebaudiana. [, , ] It is considered a secondary steviol glycoside and is less sweet compared to rebaudioside A and stevioside. []

Relevance: Rebaudioside C, like rebaudioside O, belongs to the steviol glycoside family found in Stevia rebaudiana. [, ] They share the same aglycone but possess distinct sugar moieties linked to the steviol backbone, contributing to variations in their sweetness and other properties. [, ]

Rebaudioside D

Compound Description: Rebaudioside D is a steviol glycoside found in Stevia rebaudiana and is considered a potential sweetener. [, , ] Research suggests that Rebaudioside D is metabolized by the human gut microflora in a similar manner to Reb A, ultimately yielding steviol as the final product. [] Controlled hydrolysis of Rebaudioside D can yield Rebaudioside A. []

Relevance: Rebaudioside D and rebaudioside O are both steviol glycosides found in Stevia rebaudiana, indicating a close structural relationship. [, ] They share the same core steviol structure but differ in the number and arrangement of sugar units attached to it. [, ]

Rebaudioside E

Compound Description: Rebaudioside E is a minor steviol glycoside isolated from Stevia rebaudiana. [, , , ] It serves as a substrate for a specific UDP-glycosyltransferase, which catalyzes the formation of another steviol glycoside, Rebaudioside D3. [, ] Controlled hydrolysis of Rebaudioside E can yield stevioside and steviolbioside. []

Relevance: Rebaudioside E shares a strong structural similarity with rebaudioside O as they are both steviol glycosides. [, , , ] They share the same aglycone, steviol, but have different sugar moieties attached to the steviol backbone, resulting in variations in their sweetness and other characteristics. [, , , ]

Rebaudioside KA

Compound Description: Rebaudioside KA is a minor diterpene glycoside isolated from Stevia rebaudiana. [] Its structural similarity to commercially available stevioside sweeteners suggests potential organoleptic properties worthy of investigation. []

Relevance: Rebaudioside KA and rebaudioside O are both steviol glycosides isolated from Stevia rebaudiana, indicating a close structural relationship. [] They are classified as minor glycosides within this plant species. []

Rebaudioside M

Compound Description: Rebaudioside M is a minor steviol glycoside identified in Stevia rebaudiana. [, , ] It possesses a sweetness potency estimated to be 200–350 times higher than sucrose, as determined using the Beidler Model. [] Studies suggest its potential as a high-potency natural sweetener. [] Hydrolysis of rebaudioside M can yield various products, including isosteviol and rebaudioside B. []

Relevance: Rebaudioside M shares a close structural relationship with rebaudioside O as they are both steviol glycosides. [, , ] They possess the same aglycone, steviol, but differ in the type and arrangement of sugar molecules attached to it. []

Rebaudioside N

Compound Description: Rebaudioside N is a minor steviol glycoside isolated from Stevia rebaudiana Bertoni. []

Relevance: Rebaudioside N is structurally very similar to rebaudioside O, with both being steviol glycosides that only differ in the configuration of one sugar unit. []

Rebaudioside D3

Compound Description: Rebaudioside D3 is a novel steviol glycoside produced by the enzymatic modification of rebaudioside E. [, ] Its presence has been detected in commercial extracts of Stevia rebaudiana, suggesting its natural occurrence. [, ]

Dulcoside A

Compound Description: Dulcoside A is a steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. [, ] Along with other steviol glycosides like stevioside and rebaudioside A, it contributes to the sweetening properties of Stevia. [, ]

Relevance: Dulcoside A is structurally related to rebaudioside O as they both belong to the steviol glycoside family found in Stevia rebaudiana. [, ] They share a common aglycone, steviol, but have different types and arrangements of sugar units attached to the steviol backbone. [, ]

Rebaudioside F

Compound Description: Rebaudioside F is a steviol glycoside isolated from Stevia rebaudiana. [] It is characterized by having a xylose sugar unit attached to its structure. []

Relevance: Rebaudioside F is structurally related to rebaudioside O as they both are steviol glycosides found in Stevia rebaudiana. [] The presence of a xylose unit in rebaudioside F distinguishes it from rebaudioside O, highlighting the structural diversity within steviol glycosides. []

Rebaudioside G

Compound Description: Rebaudioside G is a steviol glycoside identified in Stevia rebaudiana. []

Relevance: Rebaudioside G and rebaudioside O are structurally related as they both belong to the steviol glycoside family present in Stevia rebaudiana. [] They share the common aglycone steviol, but the specific sugar moieties and their arrangement on the steviol backbone differ between the two compounds. []

Rebaudioside R

Compound Description: Rebaudioside R is a minor diterpene glycoside found in Stevia rebaudiana. [] Like rebaudioside F, it is characterized by having a xylose sugar unit attached to its structure. []

Relevance: Rebaudioside R and rebaudioside O belong to the steviol glycoside family found in Stevia rebaudiana. [] Both compounds share the same core steviol structure, but the number, type, and arrangement of sugar units linked to the steviol aglycone differ. []

Rebaudioside S

Compound Description: Rebaudioside S is a minor diterpene glycoside isolated from the leaves of Stevia rebaudiana. [, ] Its structure was revised after its total synthesis. []

Relevance: As a fellow steviol glycoside present in Stevia rebaudiana, Rebaudioside S shares a structural kinship with rebaudioside O. [, ] The two compounds possess the same steviol aglycone but diverge in the types and linkage patterns of sugar units attached to the steviol core. [, ]

Rebaudioside Y

Compound Description: Rebaudioside Y is a novel minor tetra-glucopyranosyl diterpene glycoside isolated and purified from a commercial Stevia rebaudiana leaf extract. []

Rebaudioside Z

Compound Description: Rebaudioside Z, chemically defined as 13-[(2-O-β-d-glucopyranosyl-6-O-β-d-glucopyranosyl-β-d-glucopyranosyl) oxy]ent-kaur-16-en-19-oic acid-β-d-glucopyranosy ester, is a novel tetra-glucopyranosyl diterpene glycoside purified from a commercial Stevia rebaudiana leaf extract. [] It represents an isomer of rebaudioside A. []

Steviolbioside

Compound Description: Steviolbioside is a steviol glycoside formed as an intermediate product during the biosynthesis of stevioside and rebaudioside A in Stevia rebaudiana. [, ] It can be produced through the glucosylation of steviol-13-O-glucopyranoside. [, ] Controlled hydrolysis of rebaudioside E can yield steviolbioside. []

Relevance: Steviolbioside is considered a structural precursor to rebaudioside O in the steviol glycoside biosynthesis pathway. [, ] Both compounds share the steviol aglycone and differ in the complexity of the attached sugar chains. [, ]

Steviol-13-O-glucopyranoside (Steviolmonoside)

Compound Description: Steviol-13-O-glucopyranoside, also known as steviolmonoside, is the initial glucosylated product in the steviol glycoside biosynthesis pathway. [, ] It is formed by the addition of a glucose moiety to the C-13 hydroxyl group of the steviol molecule. [, ]

Relevance: Steviol-13-O-glucopyranoside represents a key early intermediate in the biosynthetic route leading to rebaudioside O. [, ] Both compounds share the steviol aglycone, but rebaudioside O possesses a significantly more elaborated oligosaccharide chain compared to the single glucose unit in steviolmonoside. [, ]

13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-16β-hydroxy-ent-kauran-19-oic acid β-D-glucopyranosyl ester

Compound Description: This compound is a degradation product identified in sunlight stability studies of stevioside. []

13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-16β-hydroxy-ent-kauran-19-oic acid β-D-glucopyranosyl ester

Compound Description: This compound is a degradation product identified in sunlight stability studies of rebaudioside A. []

β-D-fructofuranosyl-(2----6)-β-D-glucopyranosyl ester of steviol-13-O-[β-D-glucopyranosyl-(1----2)]- [β-D-glucopyranosyl-(1----3)]-β-D-glucopyranoside

Compound Description: This compound, referred to as RA-F, is a mono-β-fructofuranosylated derivative of rebaudioside A, produced through transfructosylation using a beta-fructofuranosidase from Microbacterium sp. H-1. [] RA-F exhibits improved sweetness quality compared to rebaudioside A. []

Compound Description: This compound is a novel tetra-glucopyranosyl diterpene glycoside, identified as an isomer of rebaudioside A. [] Notably, it contains a hydroxylated atisane-type aglycone, different from the typical ent-kaurane skeleton found in most steviol glycosides. []

Relevance: This compound showcases a distinct structural variation compared to rebaudioside O. [] While both are tetra-glucopyranosyl derivatives, this compound incorporates an ent-hydroxyatisenoic acid-derived aglycone instead of the ent-kaurane aglycone found in rebaudioside O. [] This highlights the structural diversity within naturally occurring diterpene glycosides.

Compound Description: Rebaudioside Z1 is a novel tetracyclic derivative generated through mild alkaline hydrolysis of rebaudioside Z. [] This compound lacks the sugar moiety at the C-19 position, distinguishing it from its precursor, rebaudioside Z. []

13-[(2-O-β-d-glucopyranosyl-3-O-β-d-glucopyranosyl-β-D-glucopyranosyl) oxy]ent-hydroxyatis-16-en-19-oic acid

Compound Description: This compound represents a novel tetracyclic derivative obtained via mild alkaline hydrolysis of the tetra-glucopyranosyl diterpene glycoside that is an isomer of rebaudioside A. [] Notably, it features an ent-hydroxyatisenoic acid-derived aglycone and lacks the sugar moiety at the C-19 position. []

Relevance: Structurally, this compound diverges from rebaudioside O by incorporating an ent-hydroxyatisenoic acid-derived aglycone and lacking a sugar moiety at the C-19 position. [] This contrast underscores the structural diversity observed among diterpene glycosides, even within the same plant species.

Isosteviol

Compound Description: Isosteviol is a product of rebaudioside M hydrolysis, specifically obtained through acidic conditions. [] This compound represents a structural isomer of steviol, the aglycone commonly found in steviol glycosides. []

Relevance: Isosteviol, while structurally distinct from rebaudioside O, holds relevance due to its origin from rebaudioside M, a steviol glycoside. [] This connection underscores the potential for generating structural analogs of steviol through chemical modifications of steviol glycosides.

Mono-α-1,4-glucosylated rebaudioside A derivative (RA1G)

Compound Description: RA1G is a novel derivative synthesized from rebaudioside A through a two-step enzymatic process involving transglycosylation followed by hydrolysis. [] This process results in the addition of a single α-D-glucopyranosyl unit to the C-4 position of the glucose moiety linked to the C-19 carboxyl group of rebaudioside A. [] RA1G exhibits an improved sensory profile compared to its precursor, rebaudioside A. []

O-α-D-glucosyl-(1″→6') rebaudioside A

Compound Description: O-α-D-glucosyl-(1″→6') rebaudioside A is a modified derivative of rebaudioside A produced through enzymatic glucosylation using a recombinant dextransucrase. [] This derivative exhibits improved stability in acidic and thermal conditions, making it a potentially valuable sweetener for commercial drinks. []

Source

Rebaudioside O is primarily extracted from Stevia rebaudiana, a plant native to South America. This plant contains several steviol glycosides, including rebaudioside A, rebaudioside B, and others, with rebaudioside O being one of the less common derivatives. The extraction process typically involves water or ethanol extraction followed by purification techniques such as chromatography to isolate the desired compound.

Classification

Rebaudioside O belongs to the class of compounds known as terpenoids, specifically categorized under steviol glycosides. These compounds are characterized by their glycosidic bonds linking glucose molecules to a steviol backbone. The molecular formula of rebaudioside O is C27H46O20C_{27}H_{46}O_{20}, and it is recognized for its sweetness, which can be up to 200 times sweeter than sucrose.

Synthesis Analysis

Methods

The synthesis of rebaudioside O can be achieved through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic methods often involve glycosylation reactions catalyzed by specific enzymes such as glycosyltransferases. For instance, studies have shown that bacterial glycosyltransferases can effectively catalyze the conversion of simpler steviol glycosides into more complex forms like rebaudioside O.

Technical Details

One notable approach involves using engineered strains of Escherichia coli that express specific glycosyltransferases capable of transferring glucose moieties to the steviol backbone. This method allows for selective and efficient production of rebaudioside O without the need for expensive substrates or extensive purification processes. Reaction conditions such as pH, temperature, and substrate concentration are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of rebaudioside O features a steviol backbone with multiple glucose units attached via β-glycosidic linkages. The arrangement of these glucose units contributes significantly to its sweetness profile and solubility characteristics.

Data

The molecular weight of rebaudioside O is approximately 610.66 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure and confirm its identity in synthesized samples.

Chemical Reactions Analysis

Reactions

Rebaudioside O can participate in various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, which can release glucose units and yield less sweet derivatives. Furthermore, it can undergo transglycosylation reactions where glucose moieties are transferred to other acceptor molecules.

Technical Details

The stability of rebaudioside O under different pH conditions is crucial for its application in food products. Studies indicate that it remains stable at neutral pH but may degrade under highly acidic or alkaline conditions. Understanding these reaction pathways helps in formulating products that maintain sweetness over shelf life.

Mechanism of Action

Process

The sweetness of rebaudioside O is primarily attributed to its interaction with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex responsible for sweet taste perception. Upon binding to these receptors, a cascade of signaling events occurs, leading to the sensation of sweetness.

Data

Research indicates that rebaudioside O activates these receptors similarly to sucrose but with different kinetics, resulting in a prolonged sweetness experience without the accompanying calories. This mechanism makes it an appealing choice for low-calorie food formulations.

Physical and Chemical Properties Analysis

Physical Properties

Rebaudioside O is typically a white crystalline powder that is soluble in water and exhibits good stability under ambient conditions. Its melting point ranges around 150-160 °C.

Chemical Properties

Rebaudioside O has a high degree of sweetness with minimal caloric value. It shows resistance to thermal degradation, making it suitable for use in cooking and baking applications. Its solubility in water allows for easy incorporation into various food products.

Applications

Scientific Uses

Rebaudioside O has several applications in the food industry as a natural sweetener, particularly in products aimed at reducing sugar intake or catering to diabetic consumers. Additionally, ongoing research explores its potential health benefits beyond sweetness, including antioxidant properties and effects on metabolic health.

Properties

CAS Number

1220616-48-7

Product Name

Rebaudioside O

IUPAC Name

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C62H100O37

Molecular Weight

1437.4 g/mol

InChI

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1

InChI Key

KTOQMKFUTRIEQB-GXSUQLSCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

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